MI-888 free base
Description
Significance of Protein-Protein Interaction Disruptors in Research
The disruption of protein-protein interactions (PPIs) is a key area of research with significant therapeutic potential. consensus.app Many diseases are linked to aberrant PPIs, making the development of molecules that can selectively inhibit these interactions a major focus of drug discovery. mdpi.comfrontiersin.org Historically, targeting PPIs with small molecules was considered challenging due to the large, flat nature of the interaction surfaces. mdpi.comdrugdiscoverychemistry.com However, the discovery of "hotspots" – key amino acid residues that contribute most to the binding energy – has provided a more focused approach for designing small-molecule inhibitors. rsc.orgdrugdiscoverychemistry.com The ability to disrupt specific PPIs allows researchers to dissect complex biological pathways and develop targeted therapies. consensus.app
Overview of MDM2-p53 Interaction as a Research Target
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the oncogene murine double minute 2 (MDM2), is a critical focus in cancer research. nih.govdovepress.com In many human cancers where p53 is not mutated, its tumor-suppressing functions are often silenced by overexpression of MDM2. nih.govdovepress.comnih.gov MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for degradation. tandfonline.com Therefore, disrupting the MDM2-p53 interaction with small-molecule inhibitors is a promising therapeutic strategy to reactivate p53 and induce tumor cell death. nih.govbohrium.comresearchgate.net This approach is particularly relevant for cancers that retain wild-type p53. nih.govdovepress.com
Historical Context of Spirooxindole Class Compounds in Research
Spirooxindoles are a class of heterocyclic compounds characterized by a spirocyclic junction at the C-3 position of an oxindole (B195798) ring. nih.govmdpi.com This unique three-dimensional structure has made them a "privileged scaffold" in medicinal chemistry, meaning they are often found in biologically active compounds. researchgate.netpatsnap.com The first spiro-analog intermediate was reported in 1911. mdpi.com Over the years, numerous natural and synthetic spirooxindoles have been identified with a wide range of biological activities, including anticancer and antimalarial properties. nih.govmdpi.comresearchgate.net Their rigid conformation is thought to facilitate binding to target proteins, making them valuable for drug discovery. researchgate.net
Rationale for Investigating MI-888 Free Base as a Research Probe
MI-888 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction that belongs to the spirooxindole class. nih.govnih.gov It was developed through efforts to improve the pharmacokinetic properties and in vivo efficacy of earlier spirooxindole-based MDM2 inhibitors. nih.gov MI-888 binds to MDM2 with high affinity, effectively blocking its interaction with p53. nih.govmedchemexpress.com This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.govpensoft.net The high potency, selectivity, and favorable pharmacokinetic profile of MI-888 make it an excellent research probe for studying the biological consequences of MDM2-p53 pathway activation. nih.govchemicalprobes.orgcymitquimica.com
Detailed Research Findings on this compound
MI-888 has been identified as a highly potent MDM2 inhibitor, demonstrating significant potential in preclinical research. nih.gov Its development was a result of optimizing previous spirooxindole compounds to enhance their properties for in vivo studies. nih.gov
Binding Affinity and Efficacy
MI-888 exhibits exceptional binding affinity for the MDM2 protein. nih.gov Research has determined its inhibitory constant (Kᵢ) to be 0.44 nM, indicating a very strong interaction. nih.govmedchemexpress.commedchemexpress.com This high affinity is a result of its specific stereochemistry, which allows it to effectively mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to the hydrophobic cleft of MDM2. mdpi.comresearchgate.net In cellular assays, MI-888 potently inhibits the growth of cancer cells that have wild-type p53, while showing significantly less activity in cells with mutated or deleted p53, confirming its specific mechanism of action. nih.govpensoft.net For instance, it inhibited cell growth in the HCT-116 p53+/+ colon cancer cell line with an IC50 value of 92 nM. nih.gov
Table 1: In Vitro Activity of MI-888
| Parameter | Value | Assay Details | Reference |
|---|---|---|---|
| MDM2 Binding Affinity (Kᵢ) | 0.44 nM | Fluorescence polarization-based binding assay with recombinant human MDM2 protein and a fluorescently tagged p53-based peptide. | nih.govmedchemexpress.comchemicalprobes.org |
| Cell Growth Inhibition (IC₅₀) | 92 nM | Cell growth inhibition assay in HCT-116 p53+/+ colon cancer cell line. | nih.gov |
Mechanism of Action
The mechanism of action of MI-888 involves the direct disruption of the MDM2-p53 protein-protein interaction. medchemexpress.compensoft.net By binding to MDM2, MI-888 prevents MDM2 from binding to and ubiquitinating p53, which in turn prevents the degradation of p53 by the proteasome. tandfonline.comresearchgate.net This leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes, such as p21, to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The specificity of MI-888 for the MDM2-p53 pathway has been demonstrated in isogenic cell lines, where it is significantly more potent in cells with functional p53. nih.govchemicalprobes.org
Properties
CAS No. |
1303607-59-1 |
|---|---|
Molecular Formula |
C28H32Cl2FN3O3 |
Molecular Weight |
548.48 |
IUPAC Name |
(2'S,3R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-(3-hydroxy-3-methylcyclobutyl)-2'-neopentyl-2-oxospiro[indoline-3,3'-pyrrolidine]-5'-carboxamide |
InChI |
InChI=1S/C28H32Cl2FN3O3/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36)/t15?,20-,21-,23+,27?,28+/m0/s1 |
InChI Key |
MZBOZBMARIQZGX-VVWWDXNASA-N |
SMILES |
ClC1=CC=C2C(NC([C@]23[C@@H](C4=C(F)C(Cl)=CC=C4)[C@H](C(NC5CC(C)(O)C5)=O)N[C@H]3CC(C)(C)C)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MI-888; MI 888; MI888; |
Origin of Product |
United States |
Molecular Mechanism of Action and Cellular Target Engagement
Elucidation of MDM2 Binding Affinity and Potency
MI-888 exhibits exceptional binding affinity for the MDM2 protein. Research has determined its binding affinity (Kᵢ) to be 0.44 nM. pensoft.netnih.govbiocat.comnih.gov This high affinity underscores its potency as an MDM2 inhibitor. The development of MI-888 was the result of optimizing earlier spirooxindole compounds to enhance pharmacokinetic properties and in vivo antitumor activity. patsnap.comnih.gov Its potency is not only demonstrated in biochemical assays but also in its ability to cause complete and lasting tumor regression in animal models of human cancer. nih.govbiocat.combiorbyt.com
| Compound | Binding Affinity (Kᵢ) to MDM2 | Assay Method |
|---|---|---|
| MI-888 free base | 0.44 nM | Fluorescence Polarization (FP) Assay nih.govchemicalprobes.org |
Characterization of MDM2 Antagonism by this compound
MI-888 functions as a direct antagonist of the MDM2 protein. chemicalprobes.org Its mechanism of action involves mimicking key amino acid residues of the p53 protein—specifically Phenylalanine-19, Tryptophan-23, and Leucine-26—that are essential for its interaction with MDM2. oup.comnih.gov The spirooxindole scaffold of MI-888 effectively fits into the deep hydrophobic pocket on the surface of MDM2 where p53 would normally bind. researchgate.netoncotarget.com By occupying this binding site, MI-888 competitively blocks the MDM2-p53 interaction, thereby preventing MDM2 from targeting p53 for degradation. oup.commdpi.comacs.org
Analysis of this compound's Influence on p53 Stability and Activation
The direct consequence of MI-888-mediated MDM2 antagonism is the stabilization and activation of the p53 tumor suppressor protein. nih.govnih.gov In unstressed cells, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and keeping its levels low. oup.comnih.govoncotarget.com By disrupting the MDM2-p53 interaction, MI-888 liberates p53 from this negative regulation. mdpi.com This leads to the rapid accumulation of p53 protein within the cell. nih.gov Studies have shown that MI-888 can effectively activate the p53 pathway in cancer cell lines at concentrations as low as 30 to 100 nM. nih.gov This activation is dose-dependent and results in the transcriptional upregulation of p53 target genes, such as MDM2 (part of a negative feedback loop) and CDKN1A (which encodes the protein p21). nih.govwikipedia.org
Investigation of Cellular Responses Mediated by MDM2-p53 Axis Modulation
The activation of p53 by MI-888 triggers significant anti-proliferative cellular responses, including cell cycle arrest and apoptosis (programmed cell death). oup.commdpi.com The compound shows potent growth inhibition in cancer cells that retain wild-type p53. pensoft.netnih.gov Crucially, MI-888 demonstrates high selectivity; its inhibitory effects are over 100 times greater in cancer cells with functional p53 compared to cells where p53 is mutated or deleted. pensoft.netnih.govnih.gov For instance, MI-888 inhibited the growth of the HCT-116 p53+/+ colon cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 92 nM, whereas the IC₅₀ for the isogenic HCT-116 p53-/- cell line was greater than 10,000 nM. nih.gov The induction of apoptosis is confirmed by the detection of cleaved poly (ADP-ribose) polymerase (PARP), a biochemical marker of this process. nih.gov
Comparative Analysis of MDM2-p53 Interaction Modulators
MI-888 represents a significant advancement in potency compared to other small-molecule MDM2 inhibitors. It is substantially more potent than the pioneering Nutlin-class inhibitors and earlier-generation spirooxindoles. nih.govnih.gov For example, MI-888's binding affinity for MDM2 is approximately 50 times stronger than that of Nutlin-3 (B1677040). nih.gov This enhanced affinity translates to greater cellular potency, with MI-888 being over 10 times more effective at inhibiting cell growth and activating p53 in cancer cells than Nutlin-3a. nih.govnih.gov An analogue, MI-77301 (also known as SAR405838), also shows very high potency, further validating the efficacy of the optimized spirooxindole scaffold. mdpi.comnih.gov
| Compound | Class | Binding Affinity (Kᵢ, Kₔ, or IC₅₀) to MDM2 | Reference |
|---|---|---|---|
| MI-888 | Spirooxindole | Kᵢ = 0.44 nM | nih.govnih.gov |
| MI-77301 (SAR405838) | Spirooxindole | Kᵢ = 0.88 nM | mdpi.comnih.gov |
| MI-219 | Spirooxindole | Kᵢ = 5 nM | cymitquimica.comnih.gov |
| MI-63 | Spirooxindole | Kᵢ = 3 nM | cymitquimica.comnih.gov |
| Nutlin-3a | Cis-imidazoline | IC₅₀ = 90 nM | mdpi.com |
| RG7112 (Idasanutlin) | Cis-imidazoline (Nutlin derivative) | Kₔ = 10.7 nM, IC₅₀ = 6 nM | researchgate.netmdpi.com |
| RG7388 (Idasanutlin) | Nutlin derivative | IC₅₀ = 6 nM | nih.gov |
| Milademetan | MDM2 Inhibitor | IC₅₀ = 5.57 nM | mdpi.com |
In Vitro Pharmacological Investigations in Research Models
Inhibition of MDM2-p53 Interaction in Cell-Free Systems
In biochemical cell-free assays, MI-888 free base has been identified as a highly potent inhibitor of the MDM2-p53 protein-protein interaction. nih.govnih.gov The compound is designed to fit into the p53-binding pocket on the MDM2 protein, thereby blocking the binding of p53 and disrupting the complex. oncotarget.com
Utilizing a quantitative fluorescence polarization-based (FP-based) binding assay with recombinant human MDM2 protein, MI-888 demonstrated exceptionally high binding affinity. nih.gov The inhibition constant (Ki) for MI-888 binding to MDM2 was determined to be 0.44 nM. nih.govnih.govmedchemexpress.comiyte.edu.trcymitquimica.com This potent inhibitory activity in a cell-free environment is a primary indicator of its potential to reactivate the p53 pathway. nih.gov
Assessment of Cellular Potency in Wild-Type p53 Cancer Cell Lines
The efficacy of this compound was further evaluated in various cancer cell lines that possess non-mutated, wild-type p53. These cellular assays are critical to confirm that the biochemical potency translates to functional anti-cancer activity.
Apoptosis Induction in Cancer Cell Cultures
By inhibiting the MDM2-p53 interaction, MI-888 stabilizes and activates p53, which in turn functions as a transcription factor to upregulate target genes involved in programmed cell death, or apoptosis. mdpi.commdpi.com The activation of p53 by MDM2 inhibitors is known to trigger apoptosis in cancer cells. oncotarget.comoup.com While specific apoptosis assays for MI-888 are detailed within broader efficacy studies, its ability to cause complete tumor regression in xenograft models strongly suggests potent induction of apoptosis in sensitive cancer cells. nih.govnih.gov
Cell Cycle Modulation in Experimental Models
A key function of activated p53 is the induction of cell cycle arrest, which prevents damaged cells from proliferating. mdpi.com This is primarily mediated through the transcriptional activation of the gene CDKN1A, which encodes the p21 protein, a cyclin-dependent kinase inhibitor. nih.govresearchgate.net Upon treatment with MDM2 inhibitors like MI-888, the p53-dependent upregulation of p21 leads to cell cycle arrest, typically at the G1 phase, thereby halting cell division. oncotarget.comresearchgate.net This p21-mediated arrest is a hallmark of a functional p53 pathway reactivation. researchgate.net
Growth Inhibition in Various Cellular Contexts
This compound has demonstrated potent growth-inhibitory activity in multiple cancer cell lines that harbor wild-type p53. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting cell growth, has been determined in several cellular contexts.
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| RS4;11 | Acute Leukemia | 60 |
| SJSA-1 | Osteosarcoma | 80 |
Data sourced from Zhao et al., 2013, as cited in subsequent reviews. acs.org
Evaluation of this compound Selectivity in Cellular Assays
The therapeutic utility of an MDM2 inhibitor is critically dependent on its selectivity for cancer cells with wild-type p53 versus cells where p53 is mutated or deleted. acs.org MI-888 has shown high selectivity in this regard. acs.org In studies comparing its effect on different cell lines, MI-888 was potently active against wild-type p53 cells while showing minimal activity against cancer cells with mutated or deleted p53. acs.org The compound demonstrated over 100-fold selectivity for cancer cell lines with wild-type p53. acs.org This p53-dependent activity confirms its specific mechanism of action.
Studies on this compound in Genetically Engineered Cell Lines
To provide definitive evidence of its p53-dependent mechanism, MDM2 inhibitors are often tested in isogenic cell lines, which are genetically identical except for the status of a single gene. researchgate.nettandfonline.com For instance, comparing the effects on an HCT-116 colon cancer cell line with wild-type p53 (p53+/+) versus its counterpart where the p53 gene has been knocked out (p53-/-) is a standard validation method. researchgate.net Studies with related MDM2 inhibitors show potent activity in the p53+/+ cells and dramatically reduced or no activity in the p53-/- cells. researchgate.netacs.org This type of genetic evidence confirms that the cellular effects of the inhibitor, such as cell cycle arrest and apoptosis, are mediated specifically through the reactivation of the p53 pathway. researchgate.net
Preclinical Efficacy Studies in Non Human Animal Models
Evaluation of Anti-Tumor Activity in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents. amazonaws.com
MI-888 has been shown to effectively inhibit tumor growth in various xenograft models of human cancer. nih.govpensoft.net Studies have demonstrated its ability to achieve complete tumor growth inhibition in multiple cancer types. pensoft.netresearchgate.net For instance, in xenograft models of SJSA-1 osteosarcoma and RS4;11 acute lymphoblastic leukemia, oral administration of MI-888 led to rapid and complete tumor regression. nih.gov It is considered one of the most potent and efficacious MDM2 inhibitors reported to date. nih.govbiocat.compatsnap.comnih.gov
SJSA-1 Osteosarcoma Xenograft Model: In this model, which harbors an amplification of the MDM2 gene, MI-888 demonstrated significant anti-tumor activity. nih.govnih.govastx.com
RS4;11 Acute Lymphoblastic Leukemia Xenograft Model: Similar potent effects were observed in this leukemia model. nih.gov
| Xenograft Model | Cancer Type | MI-888 Effect |
| SJSA-1 | Osteosarcoma | Complete and durable tumor regression nih.gov |
| RS4;11 | Acute Lymphoblastic Leukemia | Complete and durable tumor regression nih.gov |
| LNCaP | Prostate Cancer | Complete tumor growth inhibition researchgate.net |
| HCT-116 | Colon Cancer | Complete tumor growth inhibition researchgate.net |
A remarkable feature of MI-888's preclinical efficacy is its ability to induce not just tumor growth inhibition, but complete and long-lasting tumor regression. nih.govpatsnap.comnih.gov In both the SJSA-1 osteosarcoma and RS4;11 acute lymphoblastic leukemia xenograft models, treatment with MI-888 resulted in the complete disappearance of established tumors, an effect that was sustained over time. nih.govmedchemexpress.com This durable response suggests a profound and lasting impact on the tumor cells. nih.gov
Assessment of Tumor Growth Modulation
In Vivo Pharmacodynamic Biomarker Analysis
To understand the molecular events underlying its anti-tumor effects, researchers have analyzed pharmacodynamic biomarkers in xenograft tissues following MI-888 treatment.
A key mechanism of action for MI-888 is the stabilization and activation of the p53 tumor suppressor protein. nih.govastx.com In vivo studies have confirmed that administration of MI-888 leads to a robust upregulation of p53 protein levels in xenograft tumor tissues. nih.govastx.com This is a direct consequence of MI-888 inhibiting the MDM2-p53 interaction, which normally targets p53 for degradation. nih.govnih.gov This activation of p53 is critical for initiating downstream anti-tumor responses. oncotarget.com
The activation of p53 by MI-888 leads to the transcriptional upregulation of its target genes, including p21 and MDM2 itself, which is part of a negative feedback loop. nih.govnih.gov
p21 Upregulation: Western blot analysis of SJSA-1 xenograft tissues after MI-888 treatment showed a significant increase in the levels of p21 protein. nih.govastx.com p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in inducing cell cycle arrest. nih.govresearchgate.net
MDM2 Upregulation: As a direct transcriptional target of p53, MDM2 protein levels were also found to be elevated in the xenograft tissues following MI-888 administration. nih.govastx.com
| Biomarker | Change upon MI-888 Treatment | Functional Significance |
| p53 | Robust Upregulation nih.govastx.com | Activation of tumor suppressor pathway nih.gov |
| p21 | Upregulation nih.govastx.com | Induction of cell cycle arrest nih.gov |
| MDM2 | Upregulation nih.govastx.com | Negative feedback loop activation nih.gov |
p53 Upregulation in Xenograft Tissues
Mechanisms Underlying In Vivo Efficacy in Disease Models
The in vivo efficacy of MI-888 in cancer models is rooted in its ability to effectively reactivate the p53 pathway. By binding to MDM2 with high affinity, MI-888 prevents the degradation of p53. nih.govnih.govpensoft.net The resulting accumulation of active p53 triggers a cascade of cellular events that are detrimental to tumor survival and growth. nih.govnih.gov
The primary mechanisms include:
Induction of Cell Cycle Arrest: The upregulation of p21, a direct target of p53, leads to the inhibition of cyclin-dependent kinases, thereby halting the cell cycle and preventing tumor cell proliferation. nih.govresearchgate.net
Induction of Apoptosis: Activated p53 can also induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.gov Research on related compounds shows that robust transcriptional upregulation of pro-apoptotic genes like PUMA can lead to strong apoptosis in tumor tissue, resulting in complete tumor regression. researchgate.net
These p53-dependent processes of cell cycle arrest and apoptosis are the key drivers of the potent anti-tumor effects observed with MI-888 in preclinical xenograft models. nih.govpensoft.net
Structural Insights and Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features for MDM2 Binding
The high-affinity binding of MI-888 to the MDM2 protein is a direct result of its unique spirooxindole scaffold, which effectively mimics the binding of three crucial p53 amino acid residues: Phe19, Trp23, and Leu26. acs.orgmdpi.com These residues on the p53 helical peptide insert into corresponding hydrophobic pockets on the surface of MDM2. acs.org
Extensive research, including computational modeling and co-crystal structure analysis, has revealed the specific interactions of MI-888's structural components within these pockets: acs.orgpensoft.net
Oxindole (B195798) Moiety : This part of the molecule inserts into the Trp23 pocket, a key hydrophobic interaction for binding. pensoft.net
tert-Butyl Group : This group fits into the Leu26 pocket, further anchoring the molecule to the MDM2 protein. pensoft.net
The strategic placement of these groups allows MI-888 to disrupt the native p53-MDM2 interaction with high efficiency.
Stereochemical Influence on Binding Affinity and Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. acs.orgnih.gov In the case of spirooxindole inhibitors, the specific three-dimensional arrangement of the substituents around the spiro center is critical for potent MDM2 binding. acs.org
Studies have shown that a specific stereoisomer of the spirooxindole scaffold, which possesses a trans conformation between the two substituted phenyl rings, is crucial for achieving high-affinity binding to MDM2. acs.org This precise spatial arrangement optimizes the interactions within the MDM2 binding pockets. An earlier compound with a different stereochemistry, MI-63, demonstrated a high affinity for MDM2, and further optimization of this scaffold, including its stereochemical configuration, led to the development of the even more potent MI-888. pensoft.net
The profound impact of stereochemistry underscores the importance of asymmetric synthesis and chiral separation techniques in the development of such targeted inhibitors.
Design and Synthesis of MI-888 Free Base Analogues for SAR Probing
The exploration of the structure-activity relationship (SAR) of MI-888 has been driven by the systematic design and synthesis of various analogues. theses.czgardp.orgdrugdesign.org This process involves making targeted chemical modifications to the parent molecule and evaluating the impact of these changes on MDM2 binding affinity and cellular activity. gardp.orgdrugdesign.org
Key modifications have included:
Alterations to the Phenyl Rings : Introducing different substituents on the phenyl rings has been a strategy to enhance interactions within the MDM2 pockets and improve pharmacokinetic properties. For instance, the addition of a single fluoro substituent on one of the phenyl rings was found to improve the pharmacokinetic profile of the molecule. acs.org
Modification of the Oxindole Scaffold : Changes to the oxindole ring itself, such as the removal of a fluorine atom present in earlier analogues, were found to be beneficial for MDM2 binding affinity. acs.org
Varying the Group in the Leu26 Pocket : The conversion of an isopropyl group in an earlier compound (MI-5) to a tert-butyl group in a subsequent analogue (MI-17) significantly enhanced MDM2 interaction. pensoft.net
These SAR studies have provided a detailed map of the chemical space around the spirooxindole scaffold, guiding the design of more potent and drug-like MDM2 inhibitors.
Computational Approaches to Structure-Based Research Design
Computational modeling has been an indispensable tool in the design and optimization of MI-888 and its analogues. pensoft.netmdpi.com Techniques such as molecular docking and molecular dynamics simulations have provided valuable insights into the binding mode of these inhibitors and have helped to rationalize observed SAR data. pensoft.net
Computational docking studies were instrumental in the initial design of the spirooxindole scaffold, predicting that it could effectively mimic the key p53 residues for MDM2 binding. pensoft.net Furthermore, computational predictions guided the optimization of early lead compounds. For example, modeling suggested that introducing a chlorine atom at a specific position on a phenyl group and changing an isopropyl to a tert-butyl group would enhance MDM2 binding, a prediction that was subsequently confirmed experimentally. pensoft.net
These computational approaches accelerate the design-synthesize-test cycle by prioritizing the synthesis of compounds with the highest predicted activity, thereby making the research process more efficient. mdpi.com
Optimization Strategies for Enhanced Potency and Efficacy in Research Constructs
Improving Binding Affinity : As detailed in the SAR studies, iterative modifications to the scaffold were made to maximize the binding affinity (Ki) for MDM2. This resulted in MI-888 having a sub-nanomolar Ki value of 0.44 nM. nih.govmedchemexpress.com
Enhancing Cellular Potency : Optimization efforts also focused on improving the ability of the compounds to inhibit cell growth in cancer cell lines with wild-type p53. MI-888 demonstrated high potency in this regard, with an IC50 value of 92 nM in the HCT-116 p53+/+ cell line, while showing over 100-fold selectivity compared to its p53-null counterpart. nih.gov
Improving Pharmacokinetic Properties : A significant focus of the optimization that led to MI-888 was the improvement of its pharmacokinetic profile, particularly its oral bioavailability. pensoft.netnih.gov This was a limitation of earlier analogues which required high oral doses in animal models. nih.gov
These concerted optimization efforts culminated in the development of MI-888, a compound with not only exceptional potency but also favorable pharmacokinetic properties that translated to significant in vivo efficacy in preclinical cancer models. nih.gov Further development led to an analogue of MI-888, SAR405838 (MI-77301), which entered clinical trials. mdpi.com
Synthetic Methodologies for Research Applications
Chemical Synthesis Routes to MI-888 Free Base and Its Intermediates
The synthesis of MI-888, a complex spirooxindole, involves a multi-step process. nih.govacs.org A general synthetic route has been established, which allows for the creation of MI-888 and its analogues. nih.gov The core of this methodology often involves a key 1,3-dipolar cycloaddition reaction. acs.orgmdpi.com
The process typically begins with the synthesis of necessary intermediates. nih.gov While many of the required amines are commercially available, specific precursors must be synthesized. nih.gov The key reaction involves the in-situ generation of an azomethine ylide from the condensation of an isatin (B1672199) derivative and an amino acid, such as sarcosine. mdpi.com This dipole then reacts with a suitable dipolarophile to form the characteristic spiropyrrolidine ring of the MI-888 scaffold. mdpi.comrsc.org
A reported general synthetic pathway for MI-888 (referred to as compound 9 in the study) and its analogues involves three main steps as shown in the scheme below:
Reaction of a key intermediate with a selected free amine in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov
An oxidation step using ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) in a mixture of acetonitrile (B52724) and water. nih.gov
An isomerization step in a methanol-water or acetonitrile-water mixture to yield the final compound. nih.gov
This synthetic approach has proven scalable, with reports of syntheses producing over 100 grams of the final enantiopure product. rsc.org
General Synthetic Scheme for MI-888 Analogues
Reagents and conditions: (a) Free amine, 1.0 to 2.0 equiv, THF, rt, 12 h; (b) Ammonium cerium(IV) nitrate (CAN) 2.1 equiv, MeCN: H2O = 1:1, rt, 1 h; (c) NaHCO3, MeOH-H2O = 1:1, 3–4 days. nih.gov
This route highlights a modular approach, where different amines can be incorporated to produce various analogues, facilitating further research and optimization. nih.gov
Stereoselective Synthesis Approaches
The biological activity of spirooxindoles like MI-888 is highly dependent on their stereochemistry. rsc.orgacs.org MI-888 is the most potent of its stereoisomers, with its binding affinity to MDM2 being over 100-fold greater than that of its least potent stereoisomer. acs.org Therefore, controlling the stereochemical outcome of the synthesis is paramount.
Several stereoselective strategies have been developed:
Chiral Resolution: One effective method to obtain the desired enantiomerically pure MI-888 is through chiral resolution of a racemic or diastereomeric mixture. rsc.org This technique separates the stereoisomers, allowing for the isolation of the biologically active one. This method has been successfully applied for large-scale synthesis. rsc.org
[3+2] Cycloaddition Reactions: The key 1,3-dipolar cycloaddition reaction can be rendered stereoselective. acs.org By employing chiral auxiliaries or catalysts, the formation of the spiropyrrolidine core can be directed to yield specific stereoisomers. Highly stereoselective one-pot, multicomponent [3+2] cycloaddition reactions have been developed to produce spirooxindole derivatives with excellent control over the stereochemistry. acs.org
Catalytic Asymmetric Synthesis: The use of chiral catalysts provides an efficient route to enantiomerically enriched products. For instance, a stereoselective cyclization between alkylidene oxindoles and 5-methoxyoxazoles has been achieved using a chiral scandium(III)–indapybox/BArF complex. acs.org This method can even induce a reversal of diastereoselectivity depending on the ligand used. acs.org Similarly, the first catalytic asymmetric exo'-selective [3+2] cycloaddition has been developed to construct novel diastereomers of spiro[pyrrolidin-3,3′-oxindole]s. researchgate.net
Diastereoselective Mizoroki–Heck Reaction: This reaction has been utilized for the diastereoselective synthesis of spirooxindole-based nonnatural amino acids, demonstrating another advanced method for controlling stereochemistry in related systems. thieme-connect.com
A reversible ring-opening-cyclization reaction has also been reported for some spirooxindoles, which can yield four diastereomers from a single starting compound, further emphasizing the importance of stereochemical control and purification. acs.org
Strategies for Analogue Library Generation for SAR Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds like MI-888. nih.govnih.gov These studies rely on the synthesis and evaluation of a diverse library of analogues. dantaslab.org
The synthetic routes to MI-888 are amenable to the generation of such libraries. Key strategies include:
Modification of the Core Scaffold: The multicomponent nature of the synthesis allows for systematic variation of the building blocks. nih.govmdpi.com By using different isatins, amino acids, and dipolarophiles, a wide array of analogues can be generated. For example, a study detailing the synthesis of MI-888 also reported the creation of several other analogues (compounds 3-10) to investigate the impact of structural changes on microsomal stability and cellular activity. nih.gov
Functional Group Modification: Specific functional groups on the MI-888 molecule can be modified to probe their role in binding and activity. SAR studies on related spirooxindoles have shown that substitutions on the aromatic rings, such as the addition of halogen atoms, can significantly influence biological activity. nih.gov
Direct Modification of the Final Compound: Semisynthetic strategies involving the direct chemical modification of the MI-888 scaffold can also be employed to create new analogues. dantaslab.org This approach can be an efficient way to explore the SAR of a complex molecule. dantaslab.org
The goal of these efforts is to produce a collection of compounds with focused structural diversity to identify analogues with improved properties, such as enhanced efficacy and better drug-like characteristics. nih.govdantaslab.org The synthesis of dozens of dispiro-indolinone derivatives to evaluate their anticancer activity serves as a practical example of generating a library for comprehensive SAR studies. mdpi.com
Analytical Methodologies for Compound Purity and Characterization in Research
To ensure the reliability of research findings, the identity, purity, and structural integrity of synthesized MI-888 must be rigorously confirmed. tanaka-preciousmetals.comgbibio.com A suite of analytical techniques is employed for this purpose. chamowassociates.commdpi.com
The primary methods for characterization and purity assessment include:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for determining the purity of the final compound and for separating isomers. nih.gov Specific methods like reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used. gbibio.com Ion-exchange chromatography (IEX) can also be employed for characterizing charged species. mdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of MI-888 and its intermediates, providing definitive evidence of their identity. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of MI-888. mdpi.commdpi.com These techniques provide information about the connectivity of atoms and the stereochemistry of the molecule. Quantitative NMR (q-NMR) can also be used as a direct method to determine the purity of the compound by comparing its signal to a certified reference standard. nih.gov
Other Techniques: The mass balance approach offers a comprehensive purity evaluation by quantifying different types of impurities separately. nih.gov This can involve Karl Fischer titration to determine water content, headspace gas chromatography/mass spectrometry (HS-GC/MS) for residual solvents, and thermogravimetric analysis (TGA) for non-volatile impurities. nih.gov Capillary electrophoresis (CE) and its variants, such as CE-SDS and capillary isoelectric focusing (cIEF), are powerful techniques for assessing size and charge heterogeneity. gbibio.comchamowassociates.com
These analytical methods, used in combination, provide a complete picture of the compound's identity and purity, ensuring that the material used in biological and preclinical studies is well-characterized and of high quality. gbibio.com
Advanced Research Techniques and Methodologies Applied to Mi 888 Free Base
Biophysical Techniques for Molecular Interaction Analysis (e.g., Fluorescence Polarization)
A cornerstone in the development of MI-888 was the precise measurement of its binding affinity to its molecular target, the Murine Double Minute 2 (MDM2) protein. Fluorescence Polarization (FP) has been the primary biophysical technique utilized for this purpose.
Fluorescence Polarization (FP) Binding Assays: FP-based binding assays are quantitative methods used to measure the interaction between molecules in solution. scispace.com This technique was instrumental in determining the high-affinity binding of MI-888 to the MDM2 protein. medchemexpress.comnih.gov The assay typically involves a fluorescently labeled peptide derived from the p53 protein, which binds to MDM2. mdpi.com When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization.
In the case of MI-888, the assay measures the compound's ability to displace the fluorescently labeled p53 peptide from the MDM2 binding pocket. By titrating increasing concentrations of MI-888, a dose-dependent decrease in fluorescence polarization is observed, which allows for the calculation of the inhibition constant (Ki). Through this method, MI-888 was determined to be a highly potent MDM2 inhibitor with a Ki value of 0.44 nM. medchemexpress.comnih.gov This high affinity underscores the compound's effectiveness at disrupting the crucial MDM2-p53 protein-protein interaction. medchemexpress.com The spirooxindole scaffold of MI-888 was specifically designed to mimic the key interactions of three critical p53 amino acid residues (Phe19, Trp23, and Leu26) within the hydrophobic pocket of MDM2. mdpi.com
| Technique | Purpose | Key Finding for MI-888 | Reference |
| Fluorescence Polarization (FP) | To quantify the binding affinity of MI-888 to the MDM2 protein. | Determined a high-potency binding with a Ki of 0.44 nM. | medchemexpress.comnih.gov |
Cellular Imaging and Flow Cytometry for Biological Response Assessment
To understand the biological consequences of MI-888 activity within cancer cells, researchers have employed a combination of cellular imaging and flow cytometry techniques. These methods assess the compound's ability to activate the p53 pathway and induce apoptosis.
Western Blotting: A key cellular imaging technique used extensively in the study of MI-888 is Western blotting. This method allows for the detection and quantification of specific proteins within cell lysates. Studies have shown that treatment of cancer cells with MI-888 leads to a dose-dependent accumulation of the p53 protein. nih.gov This stabilization of p53 is a direct consequence of inhibiting its MDM2-mediated degradation. nih.gov Furthermore, Western blot analyses have confirmed the activation of p53's transcriptional function through the increased expression of its downstream target genes, such as p21 and MDM2 itself, which is part of a negative feedback loop. nih.gov
The induction of apoptosis, or programmed cell death, is a critical outcome of p53 activation. Western blotting has been used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of apoptosis, in cells treated with MI-888. nih.gov
Cell-Based Proliferation Assays: The biological response to MI-888 has been quantified using cell proliferation assays. To confirm that the anti-proliferative effect of MI-888 is specifically dependent on its intended mechanism of action, experiments have utilized isogenic cell lines: HCT-116 p53+/+ (with wild-type p53) and its counterpart HCT-116 p53-/- (with p53 knocked out). nih.gov MI-888 potently inhibits the growth of the p53-positive cells while showing significantly reduced activity in the p53-negative cells, demonstrating its p53-dependent mechanism. nih.gov
Flow Cytometry for Apoptosis and Cell Cycle Analysis: While specific flow cytometry data for MI-888 is not extensively detailed in the provided search results, this technique is standard for assessing apoptosis and cell cycle effects of p53-activating agents. nih.govnih.govthermofisher.com Annexin V and Propidium Iodide (PI) staining is a common flow cytometry assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. lumiprobe.comnih.govbiolegend.com Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. lumiprobe.comnih.gov It is a standard method to quantify the apoptotic response induced by compounds like MI-888.
Similarly, flow cytometry using DNA-intercalating dyes like PI is used to analyze the distribution of cells throughout the cell cycle (G0/G1, S, and G2/M phases). thermofisher.comabcam.comcaymanchem.com Activation of p53 by MI-888 is expected to cause cell cycle arrest, primarily at the G1/S checkpoint, which can be quantified by an increase in the proportion of cells in the G0/G1 phase. nih.govwikipedia.org
Proteomic and Transcriptomic Analyses of Modulated Pathways
The study of MI-888's impact on cellular pathways extends to broader proteomic and transcriptomic analyses to capture the global changes induced by the compound.
Targeted Proteomic Analysis: As detailed in the cellular imaging section, Western blotting represents a form of targeted proteomics. The observed upregulation of p53, p21, and MDM2 proteins provides direct evidence of the modulation of the p53 pathway at the protein level following MI-888 treatment. nih.gov
Potential for Unbiased Proteomics: While not specifically reported for MI-888 in the search results, large-scale, unbiased proteomic techniques like mass spectrometry could provide a comprehensive map of the protein landscape altered by MI-888. msbioworks.comnih.govmsbioworks.comacs.org Such an analysis would identify not only the direct targets of the p53 pathway but also other off-target effects or downstream consequences, offering a more complete understanding of the compound's mechanism of action.
Gene Expression Profiling in Preclinical Contexts
Gene expression profiling provides a snapshot of the cellular transcriptome, revealing how MI-888 treatment alters gene activity on a large scale.
Real-Time PCR (RT-PCR): Targeted gene expression analysis using RT-PCR has been employed to confirm the upregulation of p53 target genes. This technique quantifies the messenger RNA (mRNA) levels of specific genes, such as p21 and MDM2, providing further evidence that MI-888 releases p53 from MDM2 inhibition, allowing it to function as a transcription factor.
Potential for Transcriptome-Wide Analysis: Comprehensive gene expression profiling using technologies like DNA microarrays or RNA-sequencing (RNA-Seq) would offer a global view of the transcriptional response to MI-888. nih.govcd-genomics.comwikipedia.orggalaxyproject.orgoup.comfrontiersin.orgsc-best-practices.org These methods measure the expression levels of thousands of genes simultaneously, which can help in identifying entire pathways modulated by the compound, discovering potential biomarkers of response, and understanding the full scope of p53 activation. nih.govwikipedia.org For instance, a microarray experiment could reveal clusters of upregulated and downregulated genes following MI-888 treatment, which can then be analyzed for enrichment in specific biological processes. nih.gov
| Technique | Application to MI-888 Research | Expected Outcome | Reference |
| Western Blotting | Detection of p53, p21, MDM2, and cleaved PARP protein levels. | Confirmation of p53 pathway activation and apoptosis induction. | nih.gov |
| Cell Proliferation Assays | Measurement of cell growth inhibition in p53-wild-type vs. p53-null cell lines. | Demonstration of p53-dependent anticancer activity. | nih.gov |
| Flow Cytometry (Annexin V/PI) | Quantification of apoptotic vs. necrotic/viable cells. | Quantitative measure of apoptosis induction. | lumiprobe.comnih.govbiolegend.com |
| Flow Cytometry (DNA content) | Analysis of cell cycle phase distribution (G0/G1, S, G2/M). | Evidence of p53-mediated cell cycle arrest. | thermofisher.comabcam.comcaymanchem.com |
| RT-PCR | Measurement of mRNA levels of p53 target genes. | Confirmation of transcriptional activation by p53. | |
| Microarray/RNA-Seq | Global analysis of gene expression changes. | Identification of all modulated genes and pathways. | nih.govwikipedia.orggalaxyproject.orgfrontiersin.org |
Application of In Silico Modeling for Mechanistic Understanding
Computational, or in silico, modeling played a pivotal role in the discovery and optimization of the spirooxindole class of MDM2 inhibitors, including MI-888.
Structure-Based Design and Molecular Docking: The development of MI-888 was guided by structure-based design principles. mdpi.com Researchers utilized the known crystal structure of the MDM2 protein in complex with a p53 peptide to computationally model how small molecules could fit into the p53-binding pocket. mdpi.commdpi.com Molecular docking simulations were used to predict the binding poses and affinities of various chemical scaffolds. mdpi.commdpi.com These studies identified the spirooxindole core as an effective mimic of the Trp23 residue of p53, a critical interaction for binding to MDM2. mdpi.com This computational approach enabled the rational design and iterative optimization of compounds, ultimately leading to the highly potent MI-888. mdpi.comnih.gov
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the MI-888-MDM2 complex over time. nih.govmdpi.comacs.org These simulations provide insights into the stability of the binding interaction and can help to understand the conformational changes that occur upon binding, further refining the mechanistic understanding of how MI-888 so effectively inhibits the MDM2-p53 interaction. nih.govmdpi.com
Future Research Directions and Unanswered Questions
Exploration of MI-888 Free Base's Interactions with Novel Biological Targets
While MI-888 is a highly potent and selective inhibitor of the MDM2-p53 interaction, with a reported Ki value of 0.44 nM, the exploration of its potential off-target effects and the broader applicability of its scaffold could unveil new biological functions. medchemexpress.comcymitquimica.commedchemexpress.com The spirooxindole core is considered a "privileged" structure in medicinal chemistry, suggesting its potential to interact with a variety of biological targets. nih.gov
Future research should focus on comprehensive screening of MI-888 against a wide panel of proteins to identify any secondary or novel targets. Such studies could reveal unexpected mechanisms of action or polypharmacology that might be exploited for therapeutic benefit. For instance, the spirooxindole scaffold has been a foundation for developing inhibitors of other critical targets, including potent inhibitors of the dengue virus NS4B protein and compounds with activity against HIV replication. nih.gov This versatility underscores the potential for derivatives of the MI-888 scaffold to be engineered to interact with novel viral or host-pathogen targets. Investigating these possibilities could expand the utility of this chemical class into infectious disease research.
| Compound/Scaffold | Investigated Target/Organism | Key Finding | Citation |
| Spiro-pyrrolidinyl oxindole (B195798) | p53/MDM2 Interaction | Potent nonpeptide inhibition (Ki = 0.44 nM for MI-888). nih.gov | nih.gov |
| Spiropyrazolopyridone oxindoles | Dengue virus NS4B | Led to an orally bioavailable preclinical candidate. nih.gov | nih.gov |
| Spirooxindole derivative (2-Pyridinyl analogue) | HIV replication | Potent inhibition with an EC50 of 8 nM and enhanced metabolic stability. nih.gov | nih.gov |
Investigation of Resistance Mechanisms in Preclinical Models
The emergence of resistance is a significant challenge for targeted therapies. For MDM2 inhibitors like MI-888, resistance can be innate or acquired. nih.gov A primary focus for future studies is the investigation of these resistance mechanisms in various preclinical models.
One anticipated mechanism of resistance involves alterations in the p53 pathway itself. Since the activity of MI-888 is dependent on wild-type p53, mutations in the TP53 gene would render the compound ineffective. nih.gov Furthermore, the overexpression of MDMX (or MDM4), a homolog of MDM2 that also inhibits p53 but is not effectively targeted by many MDM2 inhibitors, can limit the efficacy of this class of compounds. nih.gov Research should investigate the prevalence of MDMX overexpression in non-clinical models that show poor response to MI-888.
Other potential resistance mechanisms that warrant investigation include the upregulation of drug efflux pumps and the activation of alternative survival pathways that bypass the need for p53 inactivation. nih.govnih.gov Studies on related MDM2 antagonists have explored their interaction with transporters like Multi-Drug Resistance Protein 1 (MDR-1), suggesting a complex interplay between MDM2 inhibition and general mechanisms of drug resistance. researchgate.net Preclinical studies designed to induce resistance to MI-888 in cancer cell lines could help identify the specific genes and pathways that are altered, providing targets for combination therapies to overcome resistance. nih.gov
Development of Advanced Research Tools Based on this compound Scaffold
The potent and highly specific nature of MI-888 makes its spirooxindole scaffold an excellent starting point for the development of advanced chemical biology tools. nih.govmdpi.com Such tools are essential for dissecting the complex biology of the MDM2-p53 axis and for identifying new interacting partners.
Future efforts could focus on synthesizing derivatives of MI-888 that are modified for specific research applications. For example:
Fluorescently-labeled probes: Conjugating a fluorophore to the MI-888 scaffold, at a position that does not disrupt MDM2 binding, would allow for direct visualization of the compound's localization within cells and tissues using advanced microscopy techniques.
Biotinylated affinity probes: A biotinylated version of MI-888 could be used in pull-down assays coupled with mass spectrometry to identify the complete interactome of the compound, confirming its interaction with MDM2 and potentially uncovering novel binding partners.
Photo-affinity probes: Incorporating a photoreactive group would enable covalent cross-linking of the probe to its target protein upon UV irradiation, providing a powerful tool for definitively identifying binding partners in a cellular context.
These advanced research tools would not only deepen the understanding of MDM2 biology but also serve as templates for creating probes for other challenging protein-protein interactions.
Synergistic Modulatory Effects with Other Research Agents in Non-Human Systems
A critical area of future research is to identify synergistic combinations of MI-888 with other agents in non-human experimental systems. nih.gov The rationale is that combining the p53-activating effect of MI-888 with agents that work through different mechanisms could lead to enhanced anti-tumor activity and overcome resistance.
Preclinical studies with other potent MDM2 inhibitors have already demonstrated the potential of this approach. For example, the MDM2 inhibitor RG7388 has shown strong synergistic effects when combined with various cytotoxic chemotherapies in neuroblastoma models, leading to significantly increased apoptosis compared to single-agent treatment. researchgate.net Similarly, the pioneering MDM2 inhibitor nutlin-3 (B1677040) has demonstrated synergistic activity with chemoradiotherapy in models of prostate and lung cancer. nih.gov
Future non-clinical studies should systematically evaluate MI-888 in combination with a range of research agents, including:
Conventional DNA-damaging chemotherapies: Agents like cisplatin (B142131) and doxorubicin, which cause DNA damage and activate the p53 pathway, could have their effects potentiated by MI-888's inhibition of the negative regulator MDM2. researchgate.net
Targeted inhibitors: Combining MI-888 with inhibitors of pro-survival pathways (e.g., PI3K/AKT) or inhibitors of resistance drivers (e.g., MDMX or c-Met) could create potent and durable responses. frontiersin.org
Radiotherapy: Investigating the potential of MI-888 as a radiosensitizer is a logical next step, as functional p53 is a key determinant of the cellular response to radiation-induced DNA damage.
| MDM2 Inhibitor | Combination Agent(s) | Non-Human System | Observed Synergistic Effect | Citation |
| RG7388 | Cisplatin, Doxorubicin, Topotecan, Temozolomide, Busulfan | p53-wt neuroblastoma cell lines | Increased growth inhibition and apoptosis. researchgate.net | researchgate.net |
| Nutlin-3 | Chemoradiotherapy | Prostate and lung cancer models | Synergistic activity against cancer cells. nih.gov | nih.gov |
| Nutlin-3 | Chemotherapy | Various models | Protective effect on normal cells via cell cycle arrest. nih.gov | nih.gov |
Expanding Applications in Diverse Disease Models (Non-Clinical)
While the primary focus of MI-888 has been on cancer, its mechanism of action suggests potential utility in a broader range of non-clinical disease models. nih.govmdpi.com The MDM2-p53 pathway is a central regulator of cellular stress, apoptosis, and inflammation, processes that are fundamental to many pathological conditions beyond oncology.
MI-888 has already demonstrated profound efficacy in xenograft models of osteosarcoma and acute lymphoblastic leukemia. nih.govnih.gov An immediate avenue for expanded application is the testing of MI-888 in a wider array of non-clinical cancer models, particularly those for which p53 inactivation via MDM2 overexpression is a known driver. The use of advanced, patient-derived organoid models could provide more predictive insights into its efficacy across different cancer subtypes. nih.gov
Furthermore, the versatility of the spirooxindole scaffold, which has been adapted to create antiviral agents, suggests that the MI-888 chemical backbone could be modified to target proteins involved in other diseases. nih.gov Future research could explore the role of MDM2-p53 modulation in non-cancer contexts such as:
Fibrotic diseases: Where aberrant cell proliferation and resistance to apoptosis are contributing factors.
Certain inflammatory conditions: Where modulation of p53 activity could influence the inflammatory response.
Viral infections: Given that some viruses manipulate the p53 pathway to facilitate their replication.
Exploring these diverse disease models will be crucial for uncovering the full therapeutic and research potential of the MI-888 compound and its underlying chemical architecture.
Q & A
Q. What structural features of MI-888 free base contribute to its high binding affinity for MDM2?
MI-888's potency arises from its spirocyclic oxindole core and conformational constraints in the 1,2-diol side chain, which stabilize interactions with MDM2's hydrophobic pockets. Structural studies (e.g., X-ray crystallography) reveal that replacing hydroxyl groups with metabolically stable substituents (e.g., methyl ethers) enhances binding while reducing oxidative degradation. In vitro assays demonstrate low nanomolar IC50 values in SJSA-1 osteosarcoma and RS4;11 leukemia cells, confirming target engagement .
Q. How does the p53 status of cancer cells influence MI-888's efficacy?
MI-888 selectively inhibits cancer cells with wild-type p53 by disrupting MDM2-p53 interactions, leading to p53 activation and apoptosis. Researchers should validate p53 status using sequencing or immunohistochemistry before testing MI-888. In cell lines with mutated or deleted p53 (e.g., HCT-116 colon cancer), MI-888 shows minimal activity, highlighting the need for biomarker-driven experimental design .
Q. What pharmacokinetic (PK) improvements distinguish MI-888 from earlier MDM2 inhibitors like MI-219?
MI-888 exhibits enhanced oral bioavailability and metabolic stability due to structural modifications. Key parameters include increased AUC (area under the curve) and reduced clearance in rodent models. Researchers should compare microsomal stability assays across species (mouse, rat, human) to evaluate metabolic liabilities, as seen in MI-888's optimization process .
Advanced Research Questions
Q. How can researchers resolve discrepancies in MI-888's efficacy across different xenograft models?
Contradictory results (e.g., robust tumor regression in SJSA-1 models vs. limited activity in HCT-116) may arise from tumor microenvironment heterogeneity or p53 pathway mutations. To address this, employ comparative genomic profiling of xenografts and validate p53 functionality via Western blotting. Dose-ranging studies and combination therapies (e.g., with chemotherapy) can further elucidate context-dependent efficacy .
Q. What methodological strategies are critical for optimizing MDM2 inhibitors like MI-888 during preclinical development?
- Structural Biology : Use X-ray crystallography or molecular dynamics simulations to refine binding interactions.
- PK/PD Modeling : Integrate in vivo bioavailability data with tumor growth inhibition metrics to establish dose-response relationships.
- Toxicity Screening : Monitor body weight and organ morphology in animal studies to ensure therapeutic index optimization, as demonstrated in MI-888's preclinical profile .
Q. How should researchers navigate intellectual property considerations when developing MI-888 analogues?
Analyze patent landscapes (e.g., CN’650B, CN’938A) to identify structural claims and avoid infringement. Focus on novel substitutions in the spirocyclic core or side chains, leveraging computational tools for de novo design. Document synthetic routes and biological data rigorously to support new patent filings .
Q. What experimental approaches validate the translational potential of MI-888 in early-phase clinical trials?
- Biomarker Development : Use liquid biopsies to monitor p53 activation in patient serum.
- Dosing Regimens : Translate preclinical PK data (e.g., oral bioavailability in rats) to human-equivalent doses using allometric scaling.
- Resistance Mechanisms : Perform RNA-seq on post-treatment tumor samples to identify compensatory pathways (e.g., MDMX overexpression) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate in vitro and in vivo results using orthogonal assays (e.g., flow cytometry for apoptosis alongside tumor volume measurements).
- Experimental Design : Include control groups with p53-null cell lines to confirm mechanism-specific effects.
- Literature Review : Prioritize peer-reviewed studies over non-academic sources (e.g., avoid ) and use databases like PubMed for rigorous evidence synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
